![molecular formula C9H19N3O B1458965 4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide CAS No. 1692534-89-6](/img/structure/B1458965.png)
4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide
Overview
Description
4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide seems to be a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves techniques such as alkylation, esterification , and reactions with hydroxyamine . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy . The compound’s name suggests it contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its exact structure. Similar compounds have been used in the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using various analytical techniques . These properties could include things like its density, hardness, malleability, solubility, and melting and boiling points .Scientific Research Applications
Potential Antitumor Agents
Research on derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, a compound closely related to 4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide, has shown significant antitumor activity. These compounds are noted for their ability to bind to DNA through intercalation, which is a process where molecules insert between DNA base pairs. Such interactions can inhibit DNA synthesis and function, leading to antitumor effects. Specifically, 5-substituted derivatives have demonstrated in vivo antitumor activity due to their physicochemical properties that allow efficient distribution and interaction with DNA (Denny et al., 1987).
DNA-Damaging Properties
Another study focused on the cytotoxic and DNA-damaging properties of similar acridine carboxamide derivatives. These compounds, including DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), have shown to induce chromatin lesions characteristic of topoisomerase II-blocking drugs. This includes DNA breaks and DNA-protein cross-links in treated cells, suggesting a potential mechanism for their cytotoxicity against cancer cells (Pastwa et al., 1998).
Targeting Multiple DNA Structures
A study on the synthesis of small molecules targeting multiple DNA structures used derivatives of 9‐aminoacridine carboxamides. These compounds were tested for their binding affinity to duplex DNA, quadruplex DNA, and four‐way junction DNA. Their antiproliferative activity was assessed, showing that for some compounds, notably the acridine 4‐carboxamides, activity correlated with DNA binding affinity. This suggests potential applications in targeting specific DNA structures for therapeutic purposes (Howell et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(aminomethyl)-N,4-dimethylpiperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-9(7-10)3-5-12(6-4-9)8(13)11-2/h3-7,10H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKESHRKJOXTUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)NC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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